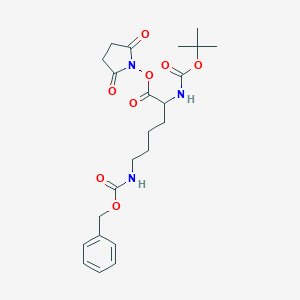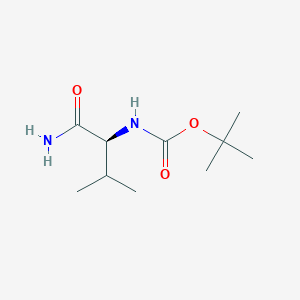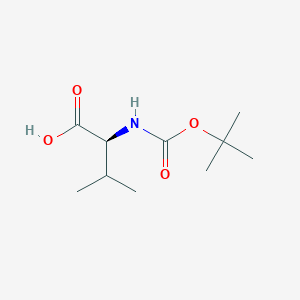
Boc-4-azido-L-phenylalanine
Descripción general
Descripción
Boc-4-azido-L-phenylalanine is an unnatural derivative of L-phenylalanine . It is a nonpolar, essential amino acid that naturally occurs in the human body and is also used to treat patients with depression .
Synthesis Analysis
A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . The Ullman-like Cu (I)-catalyzed azidation step does not represent a significant risk .Molecular Structure Analysis
The molecular formula of this compound is C14H18N4O4 . The molecular weight is 306.32 .Chemical Reactions Analysis
The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions .Physical And Chemical Properties Analysis
This compound appears as a pale yellow to off-white powder . It should be stored at temperatures between 0 - 8 °C .Aplicaciones Científicas De Investigación
Mischarging Escherichia coli tRNAPhe with L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine : This study utilized the Boc-protected derivative of a photoactivatable analogue of phenylalanine for acylating 5'-O-phosphorylcytidylyl(3'-5')adenosine. The research demonstrated the preparation of a biologically active misaminoacylated tRNAPhe (Baldini et al., 1988).
Native chemical ligation at phenylalanine : This paper describes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine to enable native chemical ligation at phenylalanine. The method is applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
Synthesis of p-amino-L-phenylalanine derivatives for preparation of p-azido-L-phenylalanine peptides : This study describes the synthesis of nine derivatives of p-amino-L-phenylalanine for incorporation into the peptide chain, and their conversion to p-azidophenylalanine (Fahrenholz & Thierauch, 2009).
Convenient Synthesis of 4-Aminomethyl-L-Phenylalanine : This paper reports the preparation of N-Boc-4-Aminomethyl-L-phenylalanine from N-Boc-4-Iodophenylalanine. The method includes a Pd-catalyzed carbonylation and oxime formation (Hartman & Halczenko, 1991).
Synthetic Optimization of an Effective Vibrational Reporter Unnatural Amino Acid 4-(Azidomethyl)-L-Phenylalanine
: This study focuses on unnatural amino acids as probes for studying protein structure. 4-(azidomethyl)-L-phenylalanine is highlighted for its stability and high yields in protein incorporation (Shi, Brewer & Fenlon, 2016).
Synthesis of 4-(1,2,3-triazol-1-yl)-L-phenylalanines : This research describes the synthesis of a new class of phenylalanine derivatives, using azidonation and regioselective copper-catalyzed azide-terminal alkyne cycloaddition (Bagra & Jain, 2022).
Synthese von [D-Alanin1, 4′ -azido-3′, 5′ -ditritio-L-phenylalanin2, norvalin4]α-melanotropin als «Photoaffinitätsprobe» für Hormon-Rezeptor-Wechselwirkungen : This paper presents the synthesis of an α-MSH derivative containing 4′-azido-3′,5′-ditritio-L-phenylalanine for photoaffinity labeling of receptor molecules (Eberle & Schwyzer, 1976).
Mecanismo De Acción
Target of Action
Boc-4-azido-L-phenylalanine is a non-canonical amino acid . . Therefore, the primary targets of this compound could be diverse and depend on the specific biological system in which it is introduced.
Mode of Action
This compound contains an azide group . This azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a “click” reaction, can form a covalent bond with molecules containing an alkyne group . Therefore, this compound can interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of copper ions would be necessary for the CuAAC reaction . Additionally, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the action of this compound.
Safety and Hazards
Direcciones Futuras
The unnatural amino acids represent an essentially infinite chemical diversity, and can potentially carry any structural motif or functional group, including those not found anywhere in biology . Codon suppression and reassignment methods allow for redundant codons to be reprogrammed, resulting in an expanded genetic code . This opens up new possibilities for the use of Boc-4-azido-L-phenylalanine in future research and applications.
Análisis Bioquímico
Biochemical Properties
Boc-4-azido-L-phenylalanine is used as an effective vibrational reporter of local protein environments . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are not well documented in the literature. It is known that the azide group in this compound can interact with various biomolecules within the cell, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group undergoing reactions with molecules containing Alkyne groups . This can result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented in the literature. It is known that this compound is water-soluble but rapidly degrades in ambient light .
Propiedades
IUPAC Name |
(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199225 | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33173-55-6 | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-4-azido-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)



